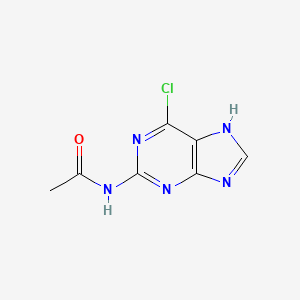
2-乙酰氨基-6-氯嘌呤
概述
描述
2-acetamido-6-chloropurine is a chemical compound with the molecular formula C7H6ClN5O and a molecular weight of 211.61 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学研究应用
2-acetamido-6-chloropurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
2-Acetamido-6-chloropurine, also known as N-(6-chloro-7H-purin-2-yl)acetamide, primarily targets the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an accumulation of acetylcholine, which can have various effects on the body .
Mode of Action
2-Acetamido-6-chloropurine acts as a nucleophilic agent . It binds to the amine group of cholinesterase, preventing it from breaking down acetylcholine . This inhibition leads to an accumulation of acetylcholine, which has been shown to induce apoptosis in certain cells .
Biochemical Pathways
The compound’s action affects the cholinergic pathway , which involves the neurotransmitter acetylcholine. By inhibiting cholinesterase, 2-acetamido-6-chloropurine disrupts the normal breakdown of acetylcholine, leading to its accumulation . This can affect various downstream effects, such as cell signaling and muscle contraction.
Result of Action
The accumulation of acetylcholine induced by 2-acetamido-6-chloropurine has been shown to cause apoptosis in certain cells . Additionally, the compound has a potent inhibitory effect on cancer cell proliferation and can be used as an anti-cancer agent for many types of cancers, including colon, breast, and prostate cancer .
准备方法
Synthetic Routes and Reaction Conditions
2-acetamido-6-chloropurine can be synthesized through a reaction involving 6-chloro-9H-purin-2-amine and acetic anhydride. The reaction is typically carried out at a temperature of 180°C, and the mixture is heated to reflux overnight. After cooling to room temperature, ethoxy ethane is added, and the precipitate is collected by filtration and dried. The product is further purified by reverse phase flash column chromatography using a gradient of 0-60% methanol in water .
Industrial Production Methods
Industrial production methods for 2-acetamido-6-chloropurine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-acetamido-6-chloropurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the purine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated purine derivatives, while oxidation reactions can produce purine N-oxides.
相似化合物的比较
2-acetamido-6-chloropurine can be compared with other similar compounds, such as:
6-chloropurine: A simpler derivative of purine with similar chemical properties.
2-amino-6-chloropurine: Another purine derivative with potential biological activities.
N-(6-chloro-7-furan-3-ylmethyl-7H-purin-2-yl)acetamide: A more complex derivative with additional functional groups.
The uniqueness of 2-acetamido-6-chloropurine lies in its specific structure and the presence of the acetamide group, which can influence its reactivity and biological activity.
属性
IUPAC Name |
N-(6-chloro-7H-purin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZCIBFHZYEENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997366 | |
| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7602-01-9 | |
| Record name | 7602-01-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Q1: What is the significance of 2-acetamido-6-chloropurine in nucleoside synthesis?
A1: 2-Acetamido-6-chloropurine serves as a versatile building block in the synthesis of various biologically active purine nucleosides. [1, 2, 3, 4, 5, 6] Researchers utilize this compound as a precursor due to its reactivity towards N-glycosylation reactions. This allows for the creation of diverse nucleoside analogues by coupling it with various sugar moieties.
Q2: How does the structure of the sugar moiety influence the biological activity of the resulting nucleoside?
A2: Studies have demonstrated that the stereochemistry and structure of the sugar moiety attached to 2-acetamido-6-chloropurine significantly influence the biological activity of the resulting nucleoside. For instance, research on cholinesterase inhibitors revealed that α-anomers of nucleosides synthesized from 2-acetamido-6-chloropurine exhibited higher activity compared to their β-anomer counterparts. [3] Additionally, the choice of sugar (D-glucosyl, D-galactosyl, D-mannosyl) also contributed to variations in both the potency and selectivity for butyrylcholinesterase (BChE) or acetylcholinesterase (AChE). [3]
Q3: Can you provide an example of how 2-acetamido-6-chloropurine is used to synthesize a specific nucleoside with potential therapeutic applications?
A3: Researchers synthesized 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-guanine (2'-F-ara-G) using 2-acetamido-6-chloropurine as a starting material. [1] The synthesis involved coupling 2-acetamido-6-chloropurine with a protected 2-deoxy-2-fluoro-β-D-arabinofuranosyl bromide, followed by specific reaction steps to obtain the final 2'-F-ara-G nucleoside. Notably, 2'-F-ara-G displayed selective toxicity against human T-cell leukemia CCRF-CEM cells, highlighting its potential as an antitumor agent. [1]
Q4: What are some other biological activities observed in nucleosides derived from 2-acetamido-6-chloropurine?
A4: Besides antitumor activity, nucleosides synthesized from 2-acetamido-6-chloropurine have demonstrated potential in other therapeutic areas. For instance, researchers synthesized a series of azido nucleosides and their phosphoramidate derivatives using 2-acetamido-6-chloropurine and evaluated their antiproliferative activity. [4] Some of these compounds exhibited potent effects against various cancer cell lines, including K562 (chronic myeloid leukemia), MCF-7 (breast cancer), and BT474 (breast cancer). [4] Additionally, studies have explored the cholinesterase inhibitory activities of glucuronic acid-containing nucleosides derived from 2-acetamido-6-chloropurine, revealing their potential for Alzheimer's disease treatment. [2, 3]
Q5: Have researchers investigated the mechanism of action of any of these nucleosides?
A5: Yes, studies have delved into the mechanisms behind the antiproliferative effects of certain 2-acetamido-6-chloropurine-derived nucleosides. For example, research on specific 5'/6'-azido nucleosides and glucuronamide-based nucleosides demonstrated that their antiproliferative activity in K562 cells involved the induction of apoptosis, a programmed cell death pathway. [5, 6] Further investigations into cell cycle analysis and immunoblotting of apoptosis-related proteins supported this finding. [5, 6]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

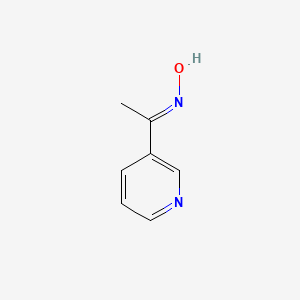
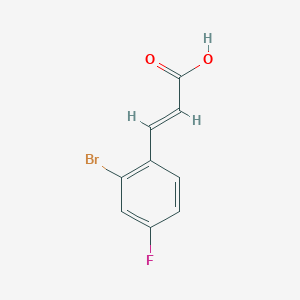
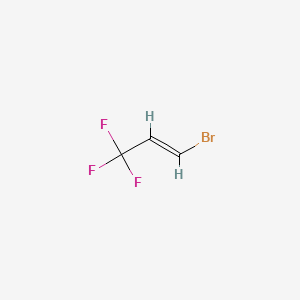
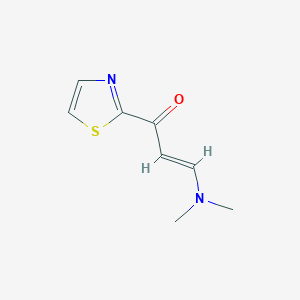
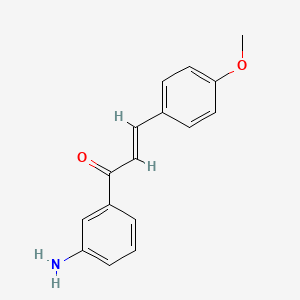
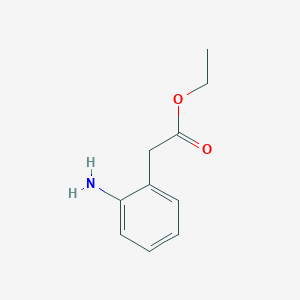

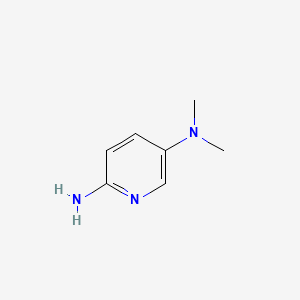
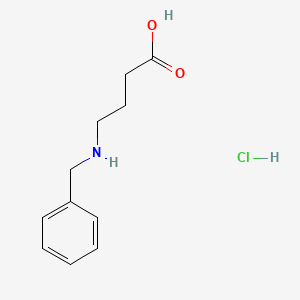
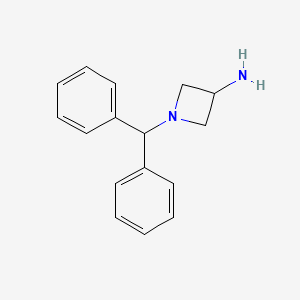
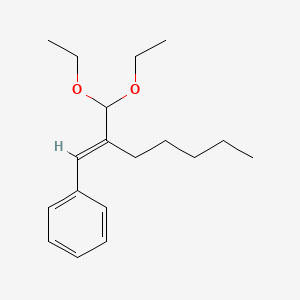
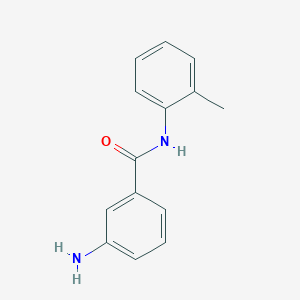
![4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275450.png)

